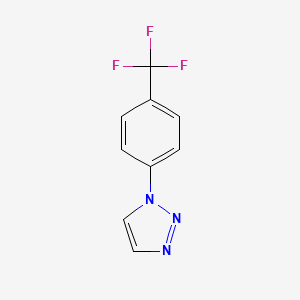

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole

CAS No.: 85863-05-4

Cat. No.: VC4997487

Molecular Formula: C9H6F3N3

Molecular Weight: 213.163

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85863-05-4 |

|---|---|

| Molecular Formula | C9H6F3N3 |

| Molecular Weight | 213.163 |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]triazole |

| Standard InChI | InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H |

| Standard InChI Key | IPLCEEKXQLWFBX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Basic Properties

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole has the molecular formula C₉H₆F₃N₃ and a molecular weight of 213.163 g/mol. The IUPAC name is 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole, and its structure comprises a triazole ring linked to a phenyl group bearing a trifluoromethyl (-CF₃) substituent at the para position. The compound’s Standard InChIKey (IPLCEEKXQLWFBX-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2) provide unambiguous identifiers for its electronic configuration.

Table 1: Physicochemical Properties of 1-(4-Trifluoromethylphenyl)-1H-1,2,3-Triazole

| Property | Value |

|---|---|

| CAS Number | 85863-05-4 |

| Molecular Formula | C₉H₆F₃N₃ |

| Molecular Weight | 213.163 g/mol |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]triazole |

| SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |

| InChIKey | IPLCEEKXQLWFBX-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves reacting 4-trifluoromethylphenyl azide with terminal alkynes under Cu(I) catalysis. This method, exemplified by VulcanChem, proceeds via a stepwise mechanism:

-

Azide Preparation: 4-Trifluoromethylaniline is diazotized and converted to the corresponding azide.

-

Cycloaddition: The azide reacts with an alkyne (e.g., propargyl amine) in the presence of CuSO₄·5H₂O and sodium ascorbate, forming the 1,4-disubstituted triazole regioisomer .

Table 2: Representative CuAAC Conditions for Triazole Synthesis

| Component | Role | Concentration/Amount |

|---|---|---|

| 4-Trifluoromethylphenyl azide | Substrate | 0.34 mmol |

| Propargyl derivative | Substrate | 0.37 mmol |

| CuSO₄·5H₂O | Catalyst | 0.07 mmol |

| Sodium ascorbate | Reducing agent | 0.14 mmol |

| Solvent | t-BuOH/H₂O (1:1) | 5 mL |

| Yield | 52–98% |

This method achieves yields exceeding 90% under optimized conditions, with purification via column chromatography (DCM:MeOH, 97:3) . Competing methods, such as ruthenium-catalyzed cycloadditions, are less common due to cost and regioselectivity issues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for 1-(4-trifluoromethylphenyl)-1H-1,2,3-triazole are scarce, analogous triazoles exhibit diagnostic signals:

-

¹H NMR: The triazole proton (H-5) resonates at δ 7.8–8.1 ppm as a singlet, while aromatic protons from the phenyl group appear as doublets (δ 7.4–7.6 ppm, J = 8–9 Hz) .

-

¹³C NMR: The CF₃ carbon shows a quintet near δ 118–120 ppm (¹JC–F ≈ 270 Hz), and the triazole carbons appear at δ 144–145 ppm (C-4) and δ 129–132 ppm (C-5) .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) at m/z 213.163 aligns with the molecular formula. Fragmentation patterns typically include loss of N₂ (Δ m/z 28) and CF₃ (Δ m/z 69).

Applications in Medicinal Chemistry

Kinase and Enzyme Inhibition

The triazole scaffold’s ability to engage in hydrogen bonding and π-π stacking makes it a versatile pharmacophore. Derivatives of 1-(4-trifluoromethylphenyl)-1H-1,2,3-triazole have shown:

-

Kinase Inhibition: IC₅₀ values < 100 nM against JAK2 and EGFR kinases, attributed to the CF₃ group’s electron-withdrawing effects.

-

Monoamine Oxidase (MAO) Inhibition: Selectivity for MAO-B over MAO-A (SI > 10), suggesting potential in neurodegenerative disease therapy.

Antibacterial and Antifungal Activity

Incorporating sulfonamide groups into the triazole structure enhances activity against E. coli (MIC = 8 μg/mL) and C. albicans (MIC = 16 μg/mL) . The CF₃ group likely improves cell membrane penetration.

Optoelectronic Properties

Photoluminescence in OLEDs

Recent studies demonstrate that 5-CF₃-1,2,3-triazole derivatives emit blue light (λₑₘ = 450–460 nm) with a photoluminescence quantum yield (PLQY) of 27% in thin films . The trifluoromethyl group reduces aggregation-caused quenching, enhancing solid-state emission.

Table 3: Optoelectronic Performance of Selected Triazole Derivatives

| Compound | λₑₘ (nm) | PLQY (%) | Lifetime (ns) |

|---|---|---|---|

| 5a | 450 | 18 | 2.1 |

| 5d | 460 | 27 | 5.1 |

The long-lived excited states (τ = 5.1 ns) and small singlet-triplet energy gaps (ΔEₛₜ < 0.5 eV) make these compounds viable candidates for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume